2,5-Diaminobenzonitrile

Descripción general

Descripción

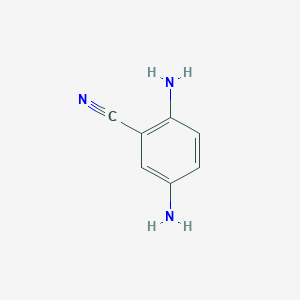

2,5-Diaminobenzonitrile is an organic compound with the chemical formula C7H7N3. It is a white solid that is soluble in organic solvents such as alcohol and ether but insoluble in water . This compound is used in various industrial applications, including the synthesis of dyes and pigments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,5-Diaminobenzonitrile can be synthesized through several methods:

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as:

Reaction Setup: Using reactors equipped with temperature and pressure control.

Purification: Employing techniques like crystallization and filtration to isolate the pure compound.

Análisis De Reacciones Químicas

2,5-Diaminobenzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.

Reduction: It can be reduced to form amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino groups are replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, alkylating agents.

Major Products:

Oxidation Products: Quinones.

Reduction Products: Amines.

Substitution Products: Various substituted benzonitriles.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Organic Synthesis : DABN serves as a crucial intermediate in the synthesis of complex organic molecules and polymers. Its unique structure allows for various substitution reactions, making it valuable in creating diverse chemical entities.

Biology

- Enzyme Interaction Studies : DABN is utilized in biological research to study enzyme interactions and mechanisms. Its amino groups can participate in hydrogen bonding and coordination with metal ions, influencing enzyme activity.

- Precursor for Bioactive Compounds : The compound is a precursor in synthesizing biologically active compounds such as pharmaceuticals and agrochemicals.

Medicine

- Drug Development : DABN has been investigated for its potential in drug synthesis, particularly in developing antibiotics and other therapeutic agents. Its structural characteristics facilitate modifications that enhance biological activity.

- Anticancer Research : Some studies have explored derivatives of DABN for their anticancer properties, focusing on their ability to inhibit tumor growth through specific molecular pathways.

Industrial Applications

- Dyes and Pigments Production : DABN is employed in manufacturing dyes and pigments due to its stability and reactivity. The compound's ability to form colored complexes makes it suitable for various industrial applications.

- Polymer Science : In polymer chemistry, DABN is used to create polycyanamides through polycondensation reactions, which exhibit desirable thermal and mechanical properties.

Case Studies

- Synthesis of Anticancer Agents : Research conducted by Barashkov et al. demonstrated the use of DABN derivatives in synthesizing potential anticancer agents. The study highlighted the compound's ability to modify existing drugs to enhance efficacy against cancer cells .

- Polymer Development : A study on polycyanamides synthesized from DABN showed promising results in terms of thermal stability and mechanical strength. These materials are being explored for use in high-performance applications .

- Enzyme Interaction Mechanism : Investigations into how DABN interacts with specific enzymes revealed insights into its potential as a biochemical tool for studying enzyme kinetics and mechanisms .

Mecanismo De Acción

The mechanism of action of 2,5-Diaminobenzonitrile involves its interaction with various molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and other proteins that facilitate its incorporation into larger molecular structures.

Comparación Con Compuestos Similares

2,5-Diaminobenzonitrile can be compared with other similar compounds such as:

2,4-Diaminobenzonitrile: Differing in the position of the amino groups, which affects its reactivity and applications.

3,5-Diaminobenzonitrile: Another isomer with distinct chemical properties and uses.

2,6-Diaminobenzonitrile: Similar in structure but with variations in its chemical behavior and industrial applications.

Uniqueness: this compound is unique due to its specific arrangement of amino groups, which makes it particularly useful in the synthesis of certain dyes and pigments. Its solubility in organic solvents and stability under standard conditions further enhance its applicability in various fields .

Actividad Biológica

2,5-Diaminobenzonitrile is an organic compound with the molecular formula C7H7N3. This compound features two amino groups located at the 2 and 5 positions on a benzene ring, which significantly influences its biological activity. The compound is primarily studied for its potential antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has been identified as a potential inhibitor of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Case Study: Inhibition of Cancer Cell Proliferation

A study published in the Journal of Medicinal Chemistry reported that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Enzyme Interaction

This compound interacts with various enzymes, notably those involved in drug metabolism such as cytochrome P450 enzymes. This interaction can lead to altered metabolic pathways and enhanced bioavailability of other therapeutic agents.

Cellular Effects

At the cellular level, this compound has been shown to influence gene expression and metabolic processes. It modulates the activity of kinases and phosphatases, which are crucial for cellular signaling pathways. Furthermore, it can affect the transcriptional activity of genes involved in cell cycle regulation and apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is absorbed efficiently when administered orally. It undergoes hepatic metabolism, primarily through cytochrome P450-mediated pathways, leading to the formation of active metabolites.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Position of Amino Groups | Notable Activity |

|---|---|---|

| 2,3-Diaminobenzonitrile | 2 and 3 | Antimicrobial |

| 2,4-Diaminobenzonitrile | 2 and 4 | Anticancer |

| 3,4-Diaminobenzonitrile | 3 and 4 | Limited biological studies |

| This compound | 2 and 5 | Antimicrobial & Anticancer |

The positioning of amino groups in these compounds affects their reactivity and biological interactions significantly.

Propiedades

IUPAC Name |

2,5-diaminobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXLBNXZXSWLIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545810 | |

| Record name | 2,5-Diaminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14346-13-5 | |

| Record name | 2,5-Diaminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2,5-Diaminobenzonitrile typically synthesized?

A2: A study outlines an effective synthesis route for this compound, achieving a high yield of 92.5%. [] The process involves using 2-chloro-5-nitrobenzonitrile as a starting material and subjecting it to aminolysis followed by reduction. [] The researchers investigated various reaction conditions to optimize the yield. []

Q2: Is there any structural information available for this compound?

A3: While the provided abstracts lack specific spectroscopic data like NMR shifts or IR frequencies, researchers confirmed the structure of the synthesized this compound using mass spectrometry (MS) and proton nuclear magnetic resonance (1H NMR). [] This suggests that standard characterization techniques were employed, but the detailed data is not presented in the abstracts.

Q3: Are there any new derivatives of this compound being explored for hair dyes?

A4: Yes, research indicates ongoing development of novel this compound derivatives for use in oxidation hair dyes. [, ] These new derivatives likely involve modifications to the basic this compound structure, potentially influencing their reactivity, color properties, or other characteristics relevant to hair dyeing applications. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.